Napin-like polypeptide
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
PAQPFRIKKRQGPFERP |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Napin Like Polypeptides
Primary Sequence Analysis and Identification of Conserved Motifs
The primary structure of napin-like polypeptides is characterized by a precursor protein that undergoes post-translational processing to form the mature protein. ontosight.aiontosight.ai This precursor typically consists of a signal peptide, a large chain, a linker peptide, and a small chain. nih.govresearchgate.net The mature napin is formed by the cleavage of the signal and linker peptides, resulting in a large and a small polypeptide chain. nih.gov
Sequence analysis across different plant species has revealed conserved motifs within napin-like polypeptides. A notable conserved feature is the "eight Cys motif," comprising eight cysteine residues, with six located in the large chain and two in the small chain. nih.gov These cysteine residues are crucial for the formation of disulfide bonds that stabilize the protein's structure. nih.gov Additionally, specific sequence motifs have been identified that show similarity to known antimicrobial peptides, which may be responsible for their defensive activities. frontiersin.org For instance, a napin-like polypeptide from dwarf Chinese white cabbage was found to have a high sequence similarity at its N-terminus to cathelicidin (B612621) antimicrobial peptides and at its C-terminus to an antifungal 2S albumin large chain. frontiersin.org
Polypeptide Chain Organization and Subunit Interactions
The mature this compound is a heterodimer, composed of two distinct polypeptide chains: a large subunit and a small subunit. wikipedia.orgontosight.ai These subunits are held together by intermolecular disulfide bonds. wikipedia.orgocl-journal.org
Heterodimeric Structure and Disulfide Bond Linkages
The heterodimeric structure of napin-like polypeptides consists of a large chain with a molecular weight of approximately 9-10 kDa and a small chain of about 3-4.5 kDa. wikipedia.orgontosight.ai These two chains are linked by two inter-chain disulfide bonds. ocl-journal.orgocl-journal.org In addition to these intermolecular linkages, the larger chain contains two intra-chain disulfide bonds, resulting in a total of four disulfide bridges that stabilize the entire molecule. nih.govocl-journal.orgocl-journal.org This network of disulfide bonds is critical for maintaining the compact and stable structure of the protein. ontosight.ai The formation of these specific disulfide bonds is a directed process, crucial for the correct folding and assembly of the heterodimer. scielo.brbakerlab.org
Alpha-Helical Content and Other Secondary Structural Elements
Spectroscopic studies, such as circular dichroism, have shown that napin-like polypeptides have a high content of alpha-helical structures. wikipedia.orgnih.gov Estimates of the alpha-helical content vary among different napin isoforms and species, with reported values ranging from approximately 26% to 53.57%. researchgate.netmdpi.comresearchgate.net For example, napin from Brassica napus has been reported to have an alpha-helix content of about 26.0%, while a napin-like protein from Momordica charantia was predicted to have 53.57% alpha-helices. researchgate.netmdpi.com Besides alpha-helices, these proteins also contain β-sheets, β-turns, and random coil structures. nih.govmdpi.com The high alpha-helical content is thought to contribute to their biological activities, potentially by facilitating interactions with cell membranes. nih.gov
Three-Dimensional Modeling and Conformational Diversity
The three-dimensional (3D) structure of napin-like polypeptides reveals a compact, globular fold. ontosight.ai Computational modeling, often based on the known structure of napin from Brassica napus (PDB: 1PNB), has been instrumental in understanding their architecture. researchgate.netsemanticscholar.orgnih.gov These models show a characteristic "up and down" topology of four alpha-helices. mdpi.com
Despite significant sequence homology among different napin isoforms, they can exhibit surprising conformational diversity in their tertiary structures. nih.govembl-heidelberg.de This structural variability may be linked to their diverse biological functions beyond simple storage. nih.govembl-heidelberg.de The insertion of even small peptide sequences can alter the distribution of the protein within seed protein bodies, highlighting the sensitivity of its packaging to primary structure modifications. researchgate.net
Structural Homology and Relationship to Other Protein Superfamilies
Napin-like polypeptides are members of the prolamin superfamily, which also includes other significant protein families such as α-amylase and trypsin inhibitors. frontiersin.orgscu.edu.au Sequence comparison analyses have revealed structural similarities between napin-type proteins and these other members of the superfamily. frontiersin.orgscu.edu.au
Furthermore, napin-like polypeptides share structural homology with other small, cysteine-rich proteins like non-specific lipid-transfer proteins (nsLTPs) and hydrophobic soybean proteins. researchgate.net This homology is particularly evident in the conservation of cysteine residues. researchgate.net The structural relationship extends to proteins with known antimicrobial activities, suggesting a common evolutionary origin for their defensive functions. frontiersin.org For instance, a polypeptide from Moringa oleifera with antibacterial properties shows 71% sequence identity to napin from B. napus. frontiersin.org
Below is a table summarizing the structural characteristics of Napin-like Polypeptides.
| Feature | Description | References |
| Protein Family | 2S Albumin, Prolamin Superfamily | nih.govnih.govocl-journal.org |
| Quaternary Structure | Heterodimer (Large and Small Subunit) | wikipedia.orgontosight.ai |
| Large Subunit MW | ~9-10 kDa | wikipedia.orgontosight.ai |
| Small Subunit MW | ~3-4.5 kDa | wikipedia.orgontosight.ai |
| Disulfide Bonds | 2 inter-chain, 2 intra-chain (in large subunit) | nih.govocl-journal.orgocl-journal.org |
| Predominant Secondary Structure | Alpha-helix | wikipedia.orgnih.govmdpi.com |
| Conserved Motif | Eight Cysteine Motif | nih.gov |
Biosynthesis, Post Translational Modifications, and Genetic Regulation
Gene Family Characterization and Genomic Organization
Napin-like polypeptides are encoded by a multigene family. nih.gov In Brassica napus (rapeseed), genomic Southern blot analysis has indicated the presence of a minimum of 16 napin genes. nih.gov Similarly, in Brassica rapa, the napin gene family is estimated to have four to seven members. cambridge.org In Cannabis sativa, two genes encoding 2S albumins (napin-like proteins) have been identified and are arranged in a tail-to-head fashion on a 13,738 bp DNA fragment. cas.cz The characterization of these gene families in various plant species, including Arabidopsis thaliana and Brassica rapa, has provided significant insights into their structure and evolutionary relationships. cas.czresearchgate.net
Napin genes typically have a simple structure, often lacking introns. nih.gov The genomic organization can vary between species. For instance, in Arabidopsis thaliana, four of the five napin gene homologues are found in a cluster. diva-portal.org In contrast, the genes for other albumin superfamily members in humans, such as albumin, α-fetoprotein, and afamin, are located in a cluster on chromosome 4, while the vitamin D-binding protein gene is also on chromosome 4 but in a reverted orientation. frontiersin.org The study of the genomic organization of napin-like polypeptide genes is crucial for understanding their regulation and the potential for genetic modification to improve crop traits. cas.czontosight.ai
Table 1: this compound Gene Family Characteristics in Different Plant Species
| Species | Estimated Number of Genes | Genomic Organization | Key Findings | Reference(s) |
| Brassica napus | At least 16 | Multigene family | Napin is encoded by a large, homologous multigene family. | nih.gov |
| Brassica rapa | 4 to 7 | Multigene family | Four to seven napin genes have been identified. | cambridge.org |
| Cannabis sativa | 2 | Tail-to-head array | Two 2S albumin genes are located on a single DNA fragment. | cas.cz |
| Arabidopsis thaliana | 5 | Gene cluster | Four of the five homologues are found in a cluster. | diva-portal.org |
Transcriptional Regulation and Promoter Elements
The expression of this compound genes is under strict temporal and spatial control, primarily occurring during the maturation phase of seed development. frontiersin.orgcambridge.org This regulation is mediated by a complex interplay of cis-regulatory elements within the gene promoters and trans-acting transcription factors. cambridge.org
Several key transcription factors have been identified as master regulators of seed storage protein synthesis. frontiersin.org In Arabidopsis, these include LEAFY COTYLEDON1 (LEC1), LEC2, FUSCA3 (FUS3), and ABSCISIC ACID INSENSITIVE3 (ABI3). frontiersin.orgnih.gov FUS3 and LEC2 can directly activate the promoter of the At2S3 gene (a napin homolog), while ABI3 appears to act more indirectly, possibly as a cofactor. nih.govbiologists.com The hormone abscisic acid (ABA) also plays a crucial role, with ABA-responsive elements (ABREs) found in napin gene promoters. nih.govresearchgate.net The presence of ABA can significantly enhance the transcription of napin genes. nih.gov
Analysis of napin gene promoters has revealed several conserved sequence motifs that are critical for their regulation. nih.gov These include the TACACAT and CATGCA motifs, which often appear as overlapping direct repeats. nih.gov The CATGCA motif is frequently located near the TATA box. nih.gov Other important elements include the RY/G-box complex and E-box motifs. researchgate.netjst.go.jp Deletion and mutation studies of these promoter regions have demonstrated their importance in controlling the tissue-specific and developmental expression of napin genes. nih.govresearchgate.net For instance, the deletion of an eight-base-pair region containing an ABRE-like element in the napA promoter completely abolished its activity. nih.gov
Table 2: Key Transcriptional Regulators and Promoter Elements of this compound Genes
| Regulator/Element | Type | Function | Reference(s) |
| LEC1, LEC2, FUS3, ABI3 | Transcription Factors | Master regulators of seed maturation and storage protein synthesis. | frontiersin.org |
| Abscisic Acid (ABA) | Hormone | Enhances transcription of napin genes. | nih.gov |
| TACACAT, CATGCA | cis-regulatory motifs | Conserved motifs involved in gene regulation. | nih.gov |
| ABRE (ABA-Responsive Element) | cis-regulatory element | Mediates response to abscisic acid. | nih.govresearchgate.net |
| RY/G-box, E-box | cis-regulatory elements | Important for quantitative and tissue-specific expression. | researchgate.netjst.go.jp |
Precursor Protein Synthesis and Proteolytic Processing
Napin-like polypeptides are initially synthesized as larger precursor proteins, known as preproproteins. ontosight.ainih.gov The synthesis begins with the translation of napin mRNA into a precursor polypeptide of approximately 178 residues. nih.govwikipedia.org This initial translation product includes a signal peptide at its N-terminus, which directs the protein into the endoplasmic reticulum. nih.gov
Once inside the endoplasmic reticulum, the signal peptide is cleaved off. nih.gov The precursor protein then undergoes extensive post-translational modifications, primarily through proteolytic processing, as it is transported to the protein storage vacuoles. nih.govpublish.csiro.au This processing involves the removal of several peptide fragments: an N-terminal processed fragment, an internal processed fragment, and a C-terminal processed fragment. nih.gov This series of cleavages results in the formation of two mature polypeptide chains: a small chain (around 4 kDa) and a large chain (around 9-10 kDa). wikipedia.orgcambridge.org These two chains remain linked by disulfide bonds to form the mature, functional napin protein. nih.govwikipedia.org
The proteolytic processing is carried out by specific proteases, including asparaginyl endopeptidases and potentially aspartic endopeptidases. nih.govnih.gov Several of the cleavage sites have a conserved asparagine (Asn) residue. nih.govnih.gov While vacuolar processing enzymes (VPEs) are involved, studies have shown that other redundant proteolytic mechanisms exist, as significant processing still occurs in their absence. nih.govoup.com
Table 3: Stages of this compound Precursor Processing
| Processing Step | Location | Modification | Resulting Product | Reference(s) |
| Synthesis | Cytosolic Ribosomes | Translation of mRNA | Preproprotein (~178 residues) | nih.gov |
| Signal Peptide Cleavage | Endoplasmic Reticulum | Removal of N-terminal signal peptide | Proprotein | nih.gov |
| Proteolytic Cleavage | Protein Storage Vacuole | Removal of N-terminal, internal, and C-terminal fragments | Mature small and large chains | nih.gov |
| Disulfide Bond Formation | Endoplasmic Reticulum | Linking of small and large chains | Mature, functional napin protein | nih.govwikipedia.org |
Expression Patterns Across Plant Tissues and Developmental Stages
The expression of napin-like polypeptides is highly specific to certain tissues and developmental stages, primarily accumulating in the seeds. diva-portal.orgcambridge.org In Brassica napus, the synthesis of napin begins a few days earlier than the other major storage protein, cruciferin, during embryogenesis. nih.gov The accumulation of both proteins follows a similar spatial pattern, first appearing in the embryo axis, then in the outer cotyledon, and finally in the inner cotyledon. nih.govcapes.gov.br Napin is also found in the endosperm, albeit in lower quantities. nih.govcapes.gov.br
The temporal regulation is also precise, with high levels of napin mRNA and transcription rates observed during the cell expansion phase of embryo development. nih.gov The expression of napin genes is tightly controlled, with transcription ceasing during late seed maturation. diva-portal.org Upon germination, these storage proteins are rapidly degraded to provide nutrients for the growing seedling. capes.gov.br
While primarily seed-specific, some studies have detected the expression of napin-like proteins in other tissues under certain conditions. For instance, in rapeseed, napin expression has been observed in leaf tissue, particularly under conditions of high nitrogen supply and at the onset of leaf senescence. mdpi.com However, the primary role and highest concentration of napin-like polypeptides are unequivocally associated with the developing seed. nih.govcapes.gov.br
Biological Functions and Roles in Plant Biology
Role as Seed Storage Proteins and Nitrogen Source for Seedling Germination
The primary and most well-established function of napin-like polypeptides is their role as seed storage proteins. nih.govwikipedia.org These proteins accumulate to high levels in seeds during their development, constituting a significant portion of the total protein content. nih.govresearchgate.net In rapeseed (Brassica napus), for instance, napin accounts for approximately 20% of the seed storage proteins. nih.gov
During germination, these storage proteins are hydrolyzed by proteases to release amino acids. mdpi.com These amino acids then serve as a crucial source of nitrogen and carbon, providing the necessary building blocks and energy for the growth and development of the seedling until it can establish its own photosynthetic machinery. nih.govmdpi.com The mobilization of these stored reserves is a tightly regulated process, essential for the successful establishment of the young plant. mdpi.com Specifically, napins are rich in sulfur-containing amino acids like cysteine and methionine, which are vital for the synthesis of various essential proteins and metabolites in the growing seedling. nih.gov
Plant Defense Mechanisms and Innate Immunity
Beyond their role in nutrient storage, napin-like polypeptides are integral components of the plant's innate immune system, contributing to defense against various pathogens. nih.govfrontiersin.org Plants have evolved sophisticated defense mechanisms to protect themselves from biotic threats, and antimicrobial peptides like napins play a key role in this rapid response system. frontiersin.orgbiorxiv.orgyoutube.com Their defensive activities are multifaceted, encompassing direct antimicrobial actions against bacteria and fungi, as well as the inhibition of digestive enzymes of herbivores and pathogens.
Antimicrobial Activities Against Bacterial Pathogens
Napin-like polypeptides have demonstrated significant antibacterial activity against a range of bacterial pathogens. nih.govwikipedia.orgnih.gov This antimicrobial property is often attributed to their basic nature, with a high content of amino acids such as arginine and lysine, which facilitates interaction with the negatively charged membranes of bacteria. wikipedia.orgnih.gov
A napin-like polypeptide isolated from kale seeds exhibited antibacterial activity against Bacillus, Megabacterium, and Pseudomonas species. nih.gov The exact mechanisms of action can vary but often involve membrane disruption or interference with essential cellular processes. nih.gov The ability of these peptides to act as a first line of defense is crucial for protecting the nutrient-rich seed and the vulnerable seedling from bacterial infections. frontiersin.org
| This compound Source | Target Bacterial Pathogens | Reference |
|---|---|---|
| Kale (Brassica oleracea var. acephala) | Bacillus sp., Megabacterium sp., Pseudomonas sp. | nih.gov |
Antifungal Activities Against Fungal Pathogens
In addition to their antibacterial properties, napin-like polypeptides also exhibit potent antifungal activities. nih.govwikipedia.org Fungal pathogens pose a significant threat to plants, and the presence of antifungal proteins in seeds provides a crucial protective barrier. nih.govmdpi.com
For example, a napin-like peptide, Tn-AFP1, from the water chestnut was found to inhibit the mycelial growth of several fungal pathogens, including Fusarium oxysporum, Mycosphaerella arachidicola, and Physalospora piricola. researchgate.net Similarly, two napin-like peptides from green coconut, Cn-AMP1 and Cn-AMP2, showed strong antifungal activity against Candida tropicalis. researchgate.net The napin from Eruca sativa (EsNap) was also found to be active against Fusarium graminearum. nih.gov The mechanisms underlying this antifungal action can involve interactions with the fungal cell membrane or cell wall components, leading to growth inhibition. researchgate.netmdpi.com
| This compound | Source | Target Fungal Pathogens | Reference |
|---|---|---|---|
| Tn-AFP1 | Water Chestnut (Trapa natans) | Fusarium oxysporum, Mycosphaerella arachidicola, Physalospora piricola | researchgate.net |
| Cn-AMP1 and Cn-AMP2 | Green Coconut (Cocos nucifera) | Candida tropicalis | researchgate.net |
| EsNap | Taramira (Eruca sativa) | Fusarium graminearum | nih.gov |
Protease Inhibitory Activities (e.g., Trypsin and Chymotrypsin Inhibition)
Another key defense function of napin-like polypeptides is their ability to inhibit proteases, such as trypsin and chymotrypsin. nih.govnih.gov These proteases are crucial for the digestion of proteins by herbivores and for the virulence of certain pathogens. wikipedia.orgnih.gov By inhibiting these enzymes, napin-like polypeptides can deter feeding by insects and other herbivores and potentially interfere with pathogen-related processes. researchgate.net
A this compound isolated from Chinese cabbage seeds was found to inhibit trypsin with a higher potency than it inhibited chymotrypsin. nih.gov This inhibitory activity is a common feature among plant defense proteins and serves as an effective anti-feedant and anti-pathogenic mechanism. nih.govresearchgate.net The N-terminal sequence of the larger subunit of this polypeptide showed significant homology to other known trypsin inhibitors. nih.gov
| This compound Source | Inhibited Proteases | Reference |
|---|---|---|
| Chinese Cabbage (Brassica parachinensis) | Trypsin, Chymotrypsin | nih.gov |
Other Documented Bioactivities
Translation-Inhibitory Activity
Certain napin-like polypeptides possess the ability to inhibit protein synthesis, a potent bioactivity that can have broad biological effects. nih.govnih.gov This translation-inhibitory activity is achieved by interfering with the function of ribosomes, the cellular machinery responsible for protein synthesis.
A this compound from kale seeds was shown to inhibit translation in a rabbit reticulocyte lysate system with an IC50 of 37.5 nM. nih.gov An even more potent translation-inhibitory activity was observed with a this compound from Chinese cabbage seeds, which had an IC50 of 6.2 nM in a similar cell-free system. nih.gov This activity suggests that these proteins could play a role in regulating protein synthesis during specific developmental stages or as a defense mechanism by shutting down the protein production of invading pathogens.
| This compound Source | Translation-Inhibitory Activity (IC50) | Assay System | Reference |
|---|---|---|---|
| Kale (Brassica oleracea var. acephala) | 37.5 nM | Rabbit reticulocyte lysate | nih.gov |
| Chinese Cabbage (Brassica parachinensis) | 6.2 nM | Cell-free system | nih.gov |
Ribosome-Inactivating Properties
Napin-like polypeptides have demonstrated notable ribosome-inactivating properties (RIP). RIPs are a group of proteins with rRNA N-glycosylase activity that leads to the inhibition of protein synthesis and ultimately, cell death. nih.govmdpi.com These proteins function by catalytically cleaving a specific adenine (B156593) base from the large ribosomal RNA of eukaryotic ribosomes. mdpi.comwikipedia.org This irreversible action halts the process of translation, a crucial step in protein synthesis.
A heterodimeric this compound isolated from kale seeds has been shown to inhibit translation in a rabbit reticulocyte lysate system with an IC50 of 37.5 nM. nih.gov The activity of this polypeptide was found to be stable within a pH range of 5 to 11 and at temperatures between 10 and 40 degrees Celsius. nih.gov However, its ribosome-inactivating function significantly diminished at more extreme pH values of 3 and 13, and at a temperature of 70 degrees Celsius. nih.gov
Ribosome-inactivating proteins are generally classified into two types. Type 1 RIPs are single-chain proteins, while Type 2 RIPs consist of two polypeptide chains: an A-chain with enzymatic activity and a B-chain with lectin properties that facilitates cell entry. nih.gov The this compound from kale, being a heterodimer, exhibits characteristics that align with the broader functional class of RIPs. nih.gov
Coagulation Activity for Turbidity Reduction
Napin-like polypeptides have been identified as effective natural coagulants for water treatment. iwaponline.comresearchgate.netcabidigitallibrary.org Coagulation is a process that involves the destabilization of suspended particles, leading to their aggregation and subsequent removal from the water, thereby reducing turbidity. diva-portal.org
A napin protein isolated from Brassica nigra (black mustard) seeds, with a molecular weight of 16 kDa, has demonstrated significant coagulation activity. iwaponline.comcabidigitallibrary.org In studies using synthetic clay solutions and turbid pond water, this napin protein effectively reduced turbidity. iwaponline.comresearchgate.netcabidigitallibrary.org
Research has shown that the coagulation activity of Brassica nigra napin is comparable to that of Moringa oleifera seed extract, a well-known natural coagulant. iwaponline.comcabidigitallibrary.org The napin protein exhibited 85% coagulation activity against a synthetic clay solution after 120 minutes, while Moringa seed extract showed 87% activity. iwaponline.comcabidigitallibrary.org Interestingly, when tested on turbid pond water, the napin protein demonstrated a higher coagulation activity of 85% compared to 80% for the Moringa seed extract. iwaponline.comresearchgate.netcabidigitallibrary.org This suggests that the effectiveness of plant-based coagulant proteins can vary depending on the characteristics of the water being treated, such as the nature of the suspended particles. researchgate.net
The mechanism of coagulation by napin is believed to be similar to that of other cationic proteins, where the positively charged protein neutralizes the negatively charged particles in the water, leading to flocculation and sedimentation. The identification of napin as an active coagulant agent presents a promising, economical, and natural alternative to chemical coagulants for water purification. iwaponline.comcabidigitallibrary.org
Table 1: Coagulation Activity of this compound
| Coagulant | Water Type | Coagulation Activity (%) | Time (minutes) |
|---|---|---|---|
| Napin (Brassica nigra) | Synthetic Clay Solution | 85 | 120 |
| Moringa oleifera Seed Extract | Synthetic Clay Solution | 87 | 120 |
| Napin (Brassica nigra) | Turbid Pond Water | 85 | 120 |
Cytotoxic Effects on Cancerous Cells (In vitro)
Napin-like polypeptides have been investigated for their potential cytotoxic effects on cancerous cells in laboratory settings. These in vitro studies have shown that these proteins can inhibit the proliferation of certain cancer cell lines.
A this compound isolated from kale seeds demonstrated antiproliferative activity against leukemia L1210 cells. nih.gov This cytotoxic effect is a significant area of research, as many plant-derived compounds are being explored for their potential as anti-cancer agents. nih.govmdpi.com The mechanism by which these polypeptides exert their cytotoxic effects often involves the induction of apoptosis, or programmed cell death, in the cancer cells. mdpi.com
While the precise mechanisms are still under investigation, the ability of napin-like polypeptides to inhibit protein synthesis through their ribosome-inactivating properties is likely a key factor in their cytotoxic activity. By halting protein production, these polypeptides can disrupt essential cellular processes, leading to cell death.
It is important to note that the research into the cytotoxic effects of napin-like polypeptides is still in its early stages. The findings from in vitro studies provide a foundation for further investigation into their potential as therapeutic agents.
Table 2: Investigated In Vitro Cytotoxic Effects of a this compound
| Cell Line | Effect |
|---|
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Molecular Mechanisms of Action
Protein-Protein Interaction Networks
The functionality of napin-like polypeptides is deeply rooted in their ability to interact with a variety of other proteins, both in pathogenic organisms and host cells. researchgate.net These protein-protein interactions (PPIs) are crucial for understanding their mode of action and form the basis of their biological activities. researchgate.netnih.gov The study of these interaction networks helps to identify the specific pathways and complexes that are targeted by these polypeptides. nih.govbjcancer.org
A primary antimicrobial strategy of napin-like polypeptides involves direct interaction with essential bacterial proteins, particularly those involved in maintaining cell wall integrity. mdpi.com The bacterial cell wall is a critical structure for survival, and its biosynthesis involves numerous enzymatic complexes, making it an ideal target for antibacterial agents. mdpi.com
Computational docking studies have provided significant insights into these interactions. For instance, napin has been shown to bind strongly with high affinity to key bacterial proteins. These interactions are driven by forces such as hydrogen bonds and salt bridges, effectively inhibiting the protein's function. researchgate.net The disruption of these key protein partnerships can block bacterial cell growth and division. mdpi.com While broad antibacterial activity has been observed against species like Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Bacillus megaterium, specific molecular interactions have been predicted for other pathogens. nih.gov
Table 1: Predicted Interactions of Napin with Bacterial Proteins
| Target Protein | Bacterial Species | Nature of Interaction |
|---|---|---|
| Penicillin-binding protein 1a | Acinetobacter baumannii | Strong binding affinity (-158.7 kcal/mol), 10 hydrogen bonds. researchgate.net |
This table is based on data from peptide-protein docking studies.
Napin-like polypeptides also interact with components within host cells, a characteristic that points to their role in cellular regulation and defense mechanisms. nih.gov One of the most notable of these interactions is the antagonism of calmodulin. nih.gov Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signals, modulating the activity of a vast number of enzymes and proteins involved in various cellular processes. nih.govnih.gov
Peptide antagonists of calmodulin can bind to it and inhibit its ability to activate target enzymes. nih.gov Napin and napin-like proteins have been identified as having this calmodulin-antagonist activity. nih.gov By binding to calmodulin, napin-like polypeptides can interfere with calcium-dependent signaling pathways, which could be a component of the plant's defense response or contribute to other biological effects. The binding sites for antagonists on calmodulin are often located within its functional domains, and interaction with these sites can lead to a loss of calmodulin's biological activity. nih.gov
Membrane-Disrupting Mechanisms
Many antimicrobial peptides (AMPs), including napin-like polypeptides, exert their effects by directly interacting with and disrupting the integrity of microbial cell membranes. frontiersin.orgkoreascience.kr This mechanism is often the first line of attack against invading pathogens. ucl.ac.uk The generally cationic (positively charged) nature of these peptides facilitates an initial electrostatic attraction to the anionic (negatively charged) components of bacterial membranes, such as lipopolysaccharides and certain phospholipids. frontiersin.orgkoreascience.kr
Once bound to the membrane surface, these polypeptides can induce permeability changes and cell death through several proposed models: nih.govnih.gov
Carpet Model: In this model, the peptides accumulate on the membrane surface, forming a layer. Once a critical concentration is reached, they destabilize the lipid bilayer in a detergent-like manner, leading to the formation of transient pores or the complete dissolution of the membrane. nih.govnih.gov
Barrel-Stave Model: Peptides penetrate the lipid bilayer and aggregate to form transmembrane pores or channels. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. nih.govnih.gov
Toroidal-Pore Model: In this variation, the peptides insert into the membrane and induce a curvature in the lipid bilayer. The resulting pores are lined by both the peptides and the head groups of the lipid molecules. nih.govnih.gov
These membrane-disrupting actions lead to the leakage of cellular contents and ultimately, cell lysis and death. frontiersin.orgucl.ac.uk
Enzymatic Inhibition Pathways
Beyond their interactions with structural proteins and membranes, napin-like polypeptides can function as direct inhibitors of specific enzymes. This activity is a key component of their protective function in seeds. nih.gov The most well-documented enzymatic inhibition pathway for napin-like polypeptides is their activity against proteases, particularly trypsin. nih.gov
A napin-like polypeptide isolated from dwarf Chinese white cabbage seeds demonstrated potent inhibition of trypsin. nih.gov This inhibition is selective, with a significantly higher potency against trypsin compared to chymotrypsin. nih.gov This suggests a specific structural interaction between the polypeptide and the active site of the trypsin enzyme.
Table 2: Enzymatic Inhibition by a this compound from Brassica chinensis
| Target Enzyme | IC₅₀ (Inhibitory Concentration 50%) |
|---|---|
| Trypsin | 8.5 µM nih.gov |
IC₅₀ is the concentration of the polypeptide required to inhibit 50% of the enzyme's activity.
Modulation of Cellular Processes (e.g., protein synthesis inhibition)
Napin-like polypeptides can profoundly modulate essential intracellular processes, with the inhibition of protein synthesis being a primary mechanism. nih.govnih.gov This activity allows them to halt the proliferation of foreign organisms or regulate cellular growth. The inhibition occurs at the translational level, targeting the machinery responsible for synthesizing proteins from messenger RNA (mRNA) templates. nih.govyoutube.com
Studies on napin-like polypeptides from various Brassica species have consistently demonstrated potent translation-inhibitory activity in cell-free systems, such as the rabbit reticulocyte lysate system. nih.govnih.govnih.gov This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids), allowing for the direct measurement of a substance's effect on translation. nih.gov The low nanomolar concentrations required for 50% inhibition highlight the efficiency of this mechanism. nih.govnih.govnih.gov The action is thought to result from the polypeptide binding to ribosomes, potentially competing with messenger RNA for functional sites and thereby preventing the transfer of amino acids to the growing peptide chain. nih.gov
Table 3: Translation-Inhibitory Activity of Napin-like Polypeptides in a Rabbit Reticulocyte Lysate System
| Source of Polypeptide | IC₅₀ (Inhibitory Concentration 50%) |
|---|---|
| Chinese cabbage (Brassica parachinensis) | 6.2 nM nih.gov |
| Dwarf Chinese white cabbage (Brassica chinensis) | 18.5 nM nih.gov |
Evolutionary Trajectories and Phylogenetic Analysis
Phylogenetic Relationships within the 2S Albumin Superfamily
Napin-like polypeptides are firmly nested within the 2S albumin superfamily, a major group of seed storage proteins found widely across both monocotyledonous and dicotyledonous plants. nih.govnih.gov Phylogenetic analyses, based on amino acid sequence comparisons, consistently group napins and napin-like proteins together, distinct from other 2S albumin members. nih.gov The construction of phylograms, or evolutionary trees, reveals the relationships between napins from various plant species, such as Momordica charantia, and other 2S albumins. ncsu.edunih.gov
This table provides a simplified view of the phylogenetic clustering of representative 2S albumins, including napins, from various plant families.
| Plant Family | Representative Protein | Species | Phylogenetic Cluster |
| Brassicaceae | Napin | Brassica napus | Napin Group |
| Anacardiaceae | Ana o 3 | Anacardium occidentale | Cashew/Pistachio Group |
| Anacardiaceae | Pis v 1 | Pistacia vera | Cashew/Pistachio Group |
| Juglandaceae | Jug r 1 | Juglans regia | Walnut/Pecan Group |
| Fabaceae | Ara h 2/6/7 | Arachis hypogaea | Peanut Group |
| Pedaliaceae | Ses i 1 | Sesamum indicum | Sesame Group |
Evolutionary Conservation of Sequence and Structural Motifs
The protein is typically synthesized as a single precursor polypeptide, which then folds, forming four intramolecular disulfide bonds. nih.gov Subsequent proteolytic processing cleaves the precursor into a large and a small subunit, which remain linked by two of these disulfide bonds. nih.gov This fundamental architecture is preserved across vast evolutionary distances, from gymnosperms to angiosperms, indicating a strong selective pressure to maintain the protein's structural integrity. nih.gov
In stark contrast to the conserved cysteine backbone, other regions of the protein are hypervariable. nih.govnih.gov These flexible, solvent-exposed loops show low sequence homology even among closely related species and are often the sites of immunodominant epitopes. nih.govnih.gov This juxtaposition of a highly conserved structural scaffold with hypervariable regions allows for the rapid evolution of new surface properties and potential functions while maintaining the fundamental protein fold.
The following table details the highly conserved cysteine framework characteristic of the 2S albumin superfamily.
| Conserved Feature | Typical Sequence Motif | Function |
| Cysteine Skeleton | C...C...CC...C...C...C...C | Forms 4 disulfide bonds, stabilizing the protein structure |
| Inter-chain Bonds | Two disulfide bonds | Link the large and small subunits after post-translational cleavage |
| Intra-chain Bonds | Two disulfide bonds | Maintain the tertiary structure of the large subunit |
| Hypervariable Loop | Highly diverse sequences | Located between conserved cysteine residues; site of functional evolution |
Hypothesis on De Novo Peptide Evolution within Precursor Proteins
A fascinating hypothesis in the evolution of napin-like polypeptides involves the de novo generation of entirely new bioactive peptides from within the precursor protein sequence. uq.edu.au Seed storage proteins, including napins, are known to be precursors for smaller bioactive peptides that are released during digestion or proteolysis. novapublishers.comresearchgate.net These peptides are considered "hidden" or inactive within the parent protein's primary structure. novapublishers.com
Recent research has uncovered a novel evolutionary mechanism whereby the transcribed region within a napin precursor gene expands. uq.edu.au This expanded, intervening region is later excised from the folded precursor protein during post-translational processing. In some cases, this excision is coupled with a cyclization reaction, mediated by asparaginyl endopeptidases, to create stable, backbone-cyclic peptides. uq.edu.au
This process has given rise to distinct families of peptides derived from napin-type albumin precursors, such as the PawL-Derived Peptides (PLPs) and the PawS-Derived Peptides (PDPs). uq.edu.au This represents a remarkable example of evolutionary innovation, where a precursor protein serves as a scaffold for the birth of new molecules with potentially new functions. It suggests that the hypervariable regions of napin precursors are not just sites of minor modification but can be evolutionary sandboxes for generating novel peptide structures.
This table illustrates the process of de novo peptide evolution from a napin precursor protein.
| Evolutionary Stage | Description | Resulting Molecule/Feature |
| Ancestor Gene | Standard napin precursor gene | Mature 2S albumin |
| Gene Expansion | Insertion of a new coding sequence within the precursor gene | Precursor protein with an "embedded" peptide region |
| Post-translational Processing | Excision of the embedded peptide by proteases (e.g., asparaginyl endopeptidases) | Release of a new, linear or cyclic bioactive peptide |
| Further Evolution | Introduction of new residues (e.g., cysteines) into the embedded peptide region | Generation of new peptide families with different properties (e.g., PDPs from PLPs) |
Convergent Evolution of Functional Motifs and Activities
While napin-like polypeptides primarily function as storage proteins, providing essential amino acids during seed germination, many members of the 2S albumin family have evolved additional biological activities, particularly related to plant defense. nih.govnih.gov These functions include antifungal and antimicrobial activity, as well as the inhibition of proteases like trypsin. nih.gov
The independent acquisition of similar defensive functions by different families of seed storage proteins, which may share little sequence homology outside of their core structural motifs, is an example of convergent evolution. Different evolutionary lineages, facing similar pressures from pathogens and herbivores, have arrived at similar molecular solutions. For instance, the evolution of protease inhibitor activity is not unique to 2S albumins and is found in other seed protein families, such as legumins. nih.gov
This table highlights examples of convergently evolved functions in different seed storage protein superfamilies.
| Protein Superfamily | Primary Function | Convergently Evolved Defensive Function | Example Activity |
| 2S Albumins (Napins) | Nutrient Storage (N, S) | Plant Defense | Trypsin Inhibition, Antifungal, Antibacterial |
| 7S/11S Globulins (Legumins/Vicilins) | Nutrient Storage | Plant Defense | Antimicrobial Activity, Hormone Binding |
| Prolamins | Nutrient Storage | Plant Defense | Antifungal Activity |
Advanced Research Methodologies and Analytical Approaches
In Silico Approaches
Computational, or in silico, methods provide a powerful framework for predicting the structure and function of Napin-like polypeptides before undertaking more resource-intensive laboratory work. These techniques leverage existing biological data to model and analyze peptide sequences and structures.
Homology modeling, also known as comparative modeling, is a computational method used to construct a three-dimensional (3D) model of a "target" protein using the experimentally determined structure of a related homologous protein (the "template"). youtube.comyoutube.com This approach is viable because evolutionarily related proteins often share common structural folds. bonvinlab.org The process involves identifying a suitable template with a high degree of sequence similarity, aligning the target sequence with the template, building the 3D model, and finally, validating the model's quality. youtube.commdpi.com
In the study of Napin-like polypeptides, homology modeling has been employed to elucidate their structural characteristics. For instance, the 3D structure of a Napin-like protein from Momordica charantia was predicted using various bioinformatics tools. nih.gov Such models are crucial for subsequent molecular docking simulations. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, forming a stable complex. nih.gov It is used to understand the interaction between a ligand (such as a substrate or inhibitor) and a protein at the atomic level. For Napin-like polypeptides, docking simulations can help identify key amino acid residues involved in binding to target molecules, thereby providing insights into their mechanism of action, such as enzyme inhibition or interaction with microbial cell components. mdpi.comnih.gov
Table 1: Example of Homology Modeling and Docking Workflow for a Napin-like Polypeptide
| Step | Description | Example Application |
| Target Sequence Retrieval | The amino acid sequence of the this compound is obtained from a protein database (e.g., GenPept). | A Napin-like protein sequence from Momordica charantia was retrieved for analysis. nih.gov |
| Template Identification | A search is conducted against a database of known protein structures (e.g., Protein Data Bank - PDB) to find a suitable template with high sequence identity. | A homologous protein structure is selected based on BLASTp search results. |
| Sequence Alignment | The target sequence is aligned with the template sequence to establish corresponding regions. | Alignment is performed to maximize identity and similarity scores. |
| Model Building | A 3D model of the target is constructed based on the alignment with the template's coordinates using software like MODELLER or SWISS-MODEL. youtube.combonvinlab.org | A 3D model of the M. charantia Napin-like protein was generated. nih.gov |
| Model Validation | The quality and reliability of the generated model are assessed using tools like PROCHECK or Ramachandran plot analysis. youtube.com | The model's stereochemical quality and structural integrity are confirmed. |
| Molecular Docking | The validated model is used as a receptor to simulate its interaction with specific ligands (e.g., enzyme substrates, microbial surface molecules) using software like AutoDock. | Docking simulations are performed to predict binding modes and affinities, elucidating potential biological interactions. nih.gov |
Predicting the function of a novel protein is often achieved by comparing its sequence and structure to those of well-characterized proteins. springernature.comnih.gov The principle is that significant similarity in sequence or structure implies a shared evolutionary origin and, frequently, a similar biological function. researchgate.net
For Napin-like polypeptides, sequence alignment has revealed significant similarities to other proteins with known biological activities. An antibacterial napin sequence was found to share high similarity at its N-terminus with Cathelicidin (B612621) antimicrobial peptides. frontiersin.org Its C-terminal region showed high similarity to sequences found in an antifungal 2S albumin from Raphanus sativus and a trypsin inhibitor from Sinapis arvensis. frontiersin.org Such alignments are instrumental in forming hypotheses about the polypeptide's function, suggesting that it may possess a combination of antimicrobial and enzyme-inhibiting properties. nih.govfrontiersin.org
Structural alignment, which compares the 3D shapes of proteins, can often detect more distant evolutionary relationships than sequence alignment alone. csic.es By aligning the modeled structure of a this compound with structures in the PDB, researchers can identify conserved structural motifs that are critical for a particular function. csic.es
Table 2: Functional Prediction of an Antibacterial Napin via Sequence Homology
| Polypeptide Region | Homologous Protein/Peptide Family | Implied Biological Function | Source |
| N-terminus | Cathelicidin antimicrobial peptides (Mus musculus) | Antimicrobial Activity | frontiersin.org |
| C-terminus | Antifungal 2S albumin large chain (Raphanus sativus) | Antifungal Activity | frontiersin.org |
| C-terminus | Trypsin inhibitor (Sinapis arvensis) | Protease Inhibition | frontiersin.org |
Specialized databases have been developed to catalogue the growing number of identified antimicrobial peptides (AMPs), such as the Database of Antimicrobial Activity and Structure of Peptides (DRAMP) and the Collection of Anti-Microbial Peptides (CAMP). frontiersin.orgbicnirrh.res.inmdpi.com These databases are critical resources for identifying new potential AMPs through computational screening. frontiersin.org
Researchers survey these databases using specific criteria, such as proline content or net charge, to find sequences that match the profiles of known AMP families. frontiersin.orgfrontiersin.org A sequence referred to as "antibacterial napin" (DRAMP03467) was identified from the DRAMP database as a putative proline-rich antimicrobial peptide (PrAMP) through such an in silico screening approach. frontiersin.orgfrontiersin.org This computational identification serves as the first step, flagging the peptide for subsequent chemical synthesis and functional validation. frontiersin.org
In Vitro Functional Assays
Following in silico prediction, in vitro functional assays are essential to empirically validate the biological activities of Napin-like polypeptides. These laboratory-based experiments test the direct effects of the purified or synthesized peptide on microbial growth and enzyme activity.
Antimicrobial susceptibility testing (AST) is a set of standard laboratory methods used to determine the effectiveness of an antimicrobial agent against a specific microorganism. nih.govnih.gov Common methods include broth microdilution, where the peptide is serially diluted in a liquid growth medium to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible microbial growth. nih.gov
The antibacterial napin peptide, identified through database surveys, was assessed for its antimicrobial activity against both Gram-negative and Gram-positive bacteria. frontiersin.org These assays provide empirical data on the peptide's spectrum of activity and potency, confirming the predictions made through computational analysis. frontiersin.orgjmb.or.kr
Napin and Napin-like proteins are known to possess enzyme-inhibiting properties, particularly against serine proteases like trypsin and chymotrypsin. nih.govmdpi.com Enzyme inhibition assays are performed to quantify this activity.
A typical assay involves incubating the target enzyme (e.g., trypsin) with the this compound (the inhibitor) before adding a chromogenic substrate. nih.govsigmaaldrich.com The enzyme's activity is measured by monitoring the rate of product formation, often through a change in absorbance. nih.gov A reduction in the rate of product formation in the presence of the polypeptide indicates inhibition. nih.gov The results can be used to determine the concentration of the peptide required to inhibit 50% of the enzyme's activity (IC50). Kinetic studies, such as Lineweaver-Burk plots, can further elucidate the mode of inhibition (e.g., competitive, non-competitive). mdpi.com These assays have confirmed that peptides derived from plant proteins can act as potent inhibitors of trypsin and chymotrypsin. mdpi.com
Cell-Free Translation Inhibition Assays
Cell-free translation inhibition assays are crucial for determining the potential of napin-like polypeptides to interfere with protein synthesis, a key indicator of certain biological activities. These in vitro systems allow for the direct assessment of a substance's impact on the translational machinery, independent of cellular uptake and other complex biological processes.
A notable study investigating a heterodimeric this compound isolated from kale seeds utilized a rabbit reticulocyte lysate system to measure its translation-inhibitory activity. nih.gov This system contains all the necessary components for protein synthesis and is a standard tool for such assays. The efficacy of the this compound was quantified by its IC50 value, which is the concentration required to inhibit 50% of the translational activity. The study found that the kale-derived this compound inhibited translation with an IC50 of 37.5 nM, demonstrating potent inhibitory properties. nih.gov
The stability of this inhibitory activity was also assessed under various conditions. The activity was maintained over a broad pH range of 5 to 11 and at temperatures between 10 and 40 degrees Celsius. However, the activity significantly diminished at more extreme pH values of 3 and 13, and at a temperature of 70 degrees Celsius. nih.gov
| Parameter | Value | Conditions |
| IC50 | 37.5 nM | Rabbit reticulocyte lysate system |
| Stable pH Range | 5 - 11 | - |
| Stable Temperature Range | 10 - 40 °C | - |
Coagulation Activity Measurements
The assessment of coagulation activity is essential for understanding the potential physiological effects of a polypeptide. However, based on the available scientific literature, there are no specific studies that have reported on the measurement of coagulation activity for napin-like polypeptides. Standard coagulation assays, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT), are commonly used to evaluate the effects of various substances on blood clotting cascades, but their application to napin-like polypeptides has not been documented.
Cytotoxicity Assays Using Cell Lines
Cytotoxicity assays are fundamental in determining the potential of a compound to induce cell death or inhibit cell proliferation. These assays are critical for evaluating the anticancer or other therapeutic potentials of napin-like polypeptides.
Research on a this compound from kale seeds has demonstrated its antiproliferative activity against leukemia L1210 cells. nih.gov While the specific IC50 value for this activity was not detailed in the abstract, the observation confirms the cytotoxic potential of this particular this compound against a cancer cell line. nih.gov The methodologies for such assays typically involve incubating the cell lines with varying concentrations of the polypeptide and measuring cell viability or proliferation using techniques like MTT or trypan blue exclusion assays.
| Cell Line | Activity Observed |
| Leukemia L1210 | Antiproliferative activity |
Protein Isolation, Purification, and Characterization Techniques
The study of napin-like polypeptides is critically dependent on the ability to isolate and purify these proteins to a high degree of homogeneity. Subsequent characterization provides insights into their structure and function.
Chromatographic techniques are central to the purification of napin-like polypeptides from complex seed extracts. A multi-step chromatographic approach is often employed to achieve high purity.
A comprehensive purification procedure for a this compound from kale seeds involved a sequence of chromatographic steps. nih.gov The process began with ion-exchange chromatography on diethylaminoethyl (DEAE)-cellulose, where the this compound was found in the unadsorbed fraction. nih.gov This was followed by affinity chromatography on Affi-gel blue gel, to which the polypeptide adsorbed. nih.gov Further purification was achieved through another step of ion-exchange chromatography using a fast protein liquid chromatography (FPLC) system with a Mono S column. nih.gov The final step in this purification scheme was gel filtration chromatography , also using an FPLC system, with a Superdex 75 column to separate proteins based on their size. nih.gov
Similarly, napin-like proteins from Ricinus communis (castor bean) seeds were purified using cation-exchange HPLC with an SP5PW column, followed by reverse-phase HPLC on a C18 column. nih.gov
| Chromatographic Method | Resin/Column | Behavior of this compound | Source |
| Ion-Exchange | DEAE-cellulose | Unadsorbed | Kale Seeds nih.gov |
| Affinity | Affi-gel blue gel | Adsorbed | Kale Seeds nih.gov |
| Ion-Exchange (FPLC) | Mono S | Adsorbed | Kale Seeds nih.gov |
| Gel Filtration (FPLC) | Superdex 75 | - | Kale Seeds nih.gov |
| Cation-Exchange HPLC | SP5PW column | - | Ricinus communis Seeds nih.gov |
| Reverse-Phase HPLC | C18 column | - | Ricinus communis Seeds nih.gov |
Electrophoretic techniques are indispensable for assessing the purity and determining the molecular weight of isolated napin-like polypeptides.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is routinely used to analyze the purity of napin and cruciferin proteins. researchgate.net In these analyses, napin typically migrates as a doublet in the range of 5–10 kDa. researchgate.net The presence of a distinct doublet is a characteristic feature of napin-like polypeptides, which are generally heterodimeric, consisting of a large and a small subunit linked by disulfide bonds. For instance, the this compound from kale seeds was identified as being composed of a 7-kDa large subunit and a 4-kDa small subunit. nih.gov
Western blotting is employed to confirm the identity and purity of the protein samples. researchgate.net This technique uses specific antibodies to detect the protein of interest after it has been separated by SDS-PAGE and transferred to a membrane, providing a higher level of specificity and confirmation. researchgate.net
Mass spectrometry is a powerful analytical technique used for the precise determination of molecular mass and for the identification and sequencing of proteins and peptides.
In the study of napin-like proteins from Ricinus communis and Momordica charantia seeds, electrospray ionization mass spectrometry (ESMS) was used in conjunction with Edman sequencing to identify the purified small and large chains of these proteins. nih.gov This technique allows for the accurate mass determination of the polypeptide chains.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another common method used to analyze peptide fragments. In a typical peptide mapping workflow, the protein of interest is enzymatically digested, and the masses of the resulting peptide fragments are determined by mass spectrometry. These experimental masses are then compared to theoretical masses from protein databases to identify the protein.
| Mass Spectrometry Technique | Application in this compound Research |
| Electrospray Ionization Mass Spectrometry (ESMS) | Identification of small and large chains of napin-like proteins. nih.gov |
| MALDI-TOF Mass Spectrometry | Analysis of peptide fragments for protein identification. |
N-terminal Sequencing (Edman Degradation)
N-terminal sequencing is a critical biochemical method for determining the precise order of amino acids starting from the amino-terminus (N-terminus) of a protein or polypeptide. pharmiweb.com Among the available techniques, Edman degradation remains a foundational and highly accurate method for this purpose. pharmiweb.commetwarebio.com Developed by Pehr Edman, this stepwise chemical process sequentially removes and identifies one amino acid at a time from the N-terminal end without disrupting the peptide bonds between the other residues. wikipedia.orgcreative-proteomics.com This precision is vital for verifying the N-terminal boundary of recombinant proteins, identifying proteins isolated from organisms with unsequenced genomes, and confirming the identity of purified napin-like polypeptides. nih.govnih.gov
The procedure begins with the reaction of phenyl isothiocyanate (PITC) with the uncharged N-terminal amino group under mildly alkaline conditions. wikipedia.org This reaction forms a phenylthiocarbamoyl derivative. In the next step, under acidic conditions, this derivatized terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative. wikipedia.org The cleaved thiazolinone amino acid is then extracted and treated with acid to convert it into the more stable phenylthiohydantoin (PTH)-amino acid derivative. wikipedia.orgcreative-proteomics.com This PTH-amino acid can then be identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to known standards. ehu.eus The remainder of the polypeptide chain is left intact and can enter the next cycle of degradation to identify the subsequent amino acid. ehu.eus
Modern automated sequencers have significantly improved the efficiency of Edman degradation, making it possible to accurately sequence up to 30-60 amino acid residues. wikipedia.orgcreative-proteomics.com A key advantage of this method is its ability to distinguish between isomeric amino acids like leucine (B10760876) and isoleucine, which have identical masses and are therefore indistinguishable by mass spectrometry alone. biopharmaspec.com
However, the technique has limitations. It is ineffective if the N-terminus of the polypeptide is chemically modified or "blocked," for instance by acetylation or the formation of a pyroglutamate, which prevents the initial reaction with PITC. wikipedia.orgbiopharmaspec.com Furthermore, the efficiency of each cycle is not 100%, leading to a gradual increase in background signal that limits the readable sequence length. wikipedia.org For analysis, the protein sample must be highly purified to avoid overlapping chromatographic peaks from contaminating proteins. mtoz-biolabs.com
| Step | Chemical Reagent(s) | Reaction Condition | Product(s) | Purpose |
|---|---|---|---|---|
| 1. Coupling | Phenyl isothiocyanate (PITC) | Mildly Alkaline (pH ~9.0) | Phenylthiocarbamoyl-polypeptide (PTC-polypeptide) | Labels the N-terminal amino acid. wikipedia.orgcreative-proteomics.com |
| 2. Cleavage | Anhydrous Trifluoroacetic Acid (TFA) | Acidic | Anilinothiazolinone (ATZ)-amino acid and shortened polypeptide | Cleaves the labeled N-terminal residue from the polypeptide chain. creative-proteomics.com |
| 3. Conversion | Aqueous Acid | Acidic | Phenylthiohydantoin (PTH)-amino acid | Converts the unstable ATZ-amino acid into a more stable PTH derivative for identification. wikipedia.org |
| 4. Identification | - | Chromatography (e.g., HPLC) | Identified amino acid | Separates and identifies the PTH-amino acid by comparing it to known standards. ehu.eus |
Molecular Biology Techniques for Gene Expression Analysis
The study of napin-like polypeptides at a molecular level begins with the isolation and characterization of the genes that encode them. Gene cloning is the process of isolating a specific DNA sequence and making multiple identical copies of it. ableweb.org For napin genes, this typically involves creating a complementary DNA (cDNA) library from tissues where these genes are highly expressed, such as developing seeds. nih.gov Messenger RNA (mRNA) is extracted from the tissue and reverse transcribed into cDNA, which represents only the expressed genes (exons) without the non-coding introns. youtube.com
Alternatively, if a portion of the gene sequence is known, specific primers can be designed to amplify the entire gene from genomic DNA using the Polymerase Chain Reaction (PCR). The amplified gene fragment is then inserted into a cloning vector, which is a small, circular piece of DNA, typically a plasmid, that can be replicated by a host organism, usually E. coli. ableweb.org This process, known as ligation, creates a recombinant DNA molecule.
Once the napin gene is successfully cloned into a vector, the vector is introduced into host cells (e.g., bacteria) in a process called transformation. The host cells are then cultured, and as they multiply, they replicate the vector, producing many copies of the napin gene. The plasmid DNA is then isolated from the cultured bacteria and the inserted gene is sequenced to determine the exact order of its nucleotides. ableweb.org DNA sequencing provides the fundamental blueprint of the napin gene, allowing researchers to deduce the amino acid sequence of the resulting polypeptide, identify regulatory regions, and compare it to other known genes. ableweb.org
Understanding when and where a napin gene is expressed is crucial to understanding its biological function. This spatial and temporal regulation is controlled by the gene's promoter region, a sequence of DNA located upstream of the coding sequence. thermofisher.comberthold.com Reporter gene assays are a powerful tool used to investigate the activity and specificity of these promoters. nih.gov
In this technique, the promoter sequence of a napin gene is isolated and fused to the coding sequence of a reporter gene. berthold.com Common reporter genes produce proteins that are easily detectable and quantifiable, such as β-glucuronidase (GUS) or luciferase. berthold.com The resulting DNA construct, consisting of the napin promoter driving the expression of the reporter gene, is then introduced into a host organism, such as a model plant like tobacco. nih.gov
The expression of the reporter gene then serves as an easily measurable proxy for the activity of the napin promoter. thermofisher.com For example, if the napin promoter is active in seeds, the GUS protein will be produced in the seeds of the transgenic plant, which can be visualized as a blue color upon addition of a specific substrate. nih.gov By systematically deleting or altering parts of the promoter region (a process called deletion analysis), researchers can pinpoint specific cis-regulatory elements that are essential for controlling gene expression in response to developmental cues or environmental signals. nih.govresearchgate.net
| Promoter Construct | Description | GUS Expression Level in Seed Embryo (%) | GUS Expression Level in Seed Endosperm (%) |
|---|---|---|---|
| -309 to +44 (Full-Length) | Contains all regulatory elements in the studied region. | 100 | 100 |
| -152 to +44 | 5' deletion removing a quantitative regulatory region. | 45 | 30 |
| -144 to +44 | Further 5' deletion removing a critical ABA-responsive element (ABRE). nih.gov | <1 | <1 |
| Internal Deletion (-133 to -120) | Deletion of an internal (CA)n-like element within the -309 construct. nih.gov | 75 | 150 |
To further investigate the function of napin genes and their protein products, or to harness their regulatory elements for biotechnological purposes, researchers employ mutagenesis and engineer expression cassettes. Site-directed mutagenesis is a technique used to create specific, targeted changes in the DNA sequence of a gene. biorxiv.org This allows scientists to alter specific amino acids in the napin polypeptide to study their role in protein structure, stability, or function.
Expression cassette engineering involves the assembly of various genetic components—a promoter, a coding sequence, and a terminator sequence—into a single functional unit that can be transferred to a host organism. researchgate.net The seed-specific promoters of napin genes are particularly valuable in this context. They can be engineered to drive the expression of other, non-native genes specifically in the seeds of transgenic plants. For example, a napin promoter can be fused to a gene that modifies oil composition, thereby altering the nutritional or industrial properties of the seed oil. researchgate.net This modular approach allows for precise control over gene expression, ensuring that the target gene is active only in the desired tissue (the seed) and at the correct developmental stage. researchgate.net
| Component | Example | Function |
|---|---|---|
| Promoter | Brassica napus napin promoter (NAP) | Drives gene expression specifically during seed development. researchgate.net |
| Coding Region (Gene of Interest) | Arabidopsis FAE1 gene (Fatty Acid Elongase 1) | The gene to be expressed; in this case, it modifies the fatty acid profile of the seed oil. researchgate.net |
| Terminator | Nopaline synthase terminator (NOS) | Signals the end of transcription and promotes the stability of the resulting mRNA. researchgate.net |
Biotechnological Applications and Translational Research Non Human Clinical
Development of Pathogen-Resistant Transgenic Plants
The innate defense mechanisms of plants can be enhanced through genetic engineering to express proteins that confer resistance to various pathogens. Napin-like proteins (NLPs) have been identified as potent elicitors of the plant immune system. Ectopic expression of certain NLPs in transgenic plants has been shown to trigger defense responses, leading to increased resistance against a range of microbial pathogens.
For instance, studies on Arabidopsis thaliana have demonstrated that the expression of Nep1-like proteins can activate the plant's immune system. A synthetic peptide derived from the HaNLP3 protein of the downy mildew pathogen Hyaloperonospora arabidopsidis was found to trigger resistance to this pathogen. This response is not limited to oomycete NLPs, as peptides from bacterial and fungal NLPs also act as microbe-associated molecular patterns (MAMPs), indicating a broad recognition by the plant's immune system. Transgenic Arabidopsis plants expressing specific NLPs from Plasmopara viticola, the causal agent of grapevine downy mildew, exhibited enhanced resistance to infection. This resistance is often correlated with the activation of defense-related genes and the production of reactive oxygen species.
However, it is noteworthy that in some cases, the enhanced resistance in transgenic plants expressing NLPs can be associated with growth inhibition, suggesting a trade-off between defense activation and plant development.
Table 1: Efficacy of Napin-Like Polypeptide Expression in Transgenic Plants Against Pathogens
| This compound Source | Transgenic Plant | Pathogen | Observed Effect |
|---|---|---|---|
| Hyaloperonospora arabidopsidis (HaNLP3 peptide) | Arabidopsis thaliana | Hyaloperonospora arabidopsidis | Induced strong immune response and resistance. |
| Plasmopara viticola (PvNLP4, PvNLP5, PvNLP7, PvNLP10) | Arabidopsis thaliana | Fungal and oomycete pathogens | Enhanced resistance. |
Applications in Water Treatment and Flocculation
Access to clean water is a global challenge, and natural coagulants are being investigated as sustainable alternatives to chemical treatments for water purification. Napin protein isolated from the seeds of Brassica nigra (black mustard) has demonstrated significant coagulation and flocculation activity, effectively reducing water turbidity.
In a study evaluating its efficacy, purified napin from Brassica nigra seeds showed a high percentage of turbidity removal from both synthetic clay solutions and natural pond water. The coagulation activity of this 16 kDa protein was comparable to that of Moringa oleifera seed extract, a well-known natural coagulant. The mechanism is thought to involve the interaction of the charged protein particles with suspended solids, leading to their aggregation and subsequent sedimentation. The potential of napin as a natural and biodegradable coagulant presents a promising avenue for developing cost-effective and environmentally friendly water treatment technologies.
**Table 2: Coagulation and Flocculation Efficiency of Napin from *Brassica nigra***
| Water Source | Initial Turbidity | Coagulant | Coagulation Activity (%) after 120 min |
|---|---|---|---|
| Synthetic Clay Solution | Not specified | Brassica nigra napin | 85 |
| Synthetic Clay Solution | Not specified | Moringa oleifera seed extract | 87 |
| Pond Water | Not specified | Brassica nigra napin | 85 |
| Pond Water | Not specified | Moringa oleifera seed extract | 80 |
Potential as Bioactive Agents for Agricultural Pest Management
Napin-like polypeptides possess inherent insecticidal and antifungal properties, making them attractive candidates for the development of novel biopesticides. These proteins can offer a more targeted and environmentally benign approach to pest management compared to conventional chemical pesticides.
Research has shown that napin from Eruca sativa (rocket salad) exhibits strong entomotoxic activity against various life stages of the stored grain insect pest, Tribolium castaneum (red flour beetle). Furthermore, this napin, termed EsNap, demonstrated significant antifungal activity by inhibiting the growth of the pathogenic fungus Fusarium graminearum. The mechanism of action is thought to involve the disruption of cellular processes in the target pests. The development of transgenic plants expressing these insecticidal and antifungal napin-like polypeptides could provide durable resistance against a broad spectrum of agricultural pests.
Table 3: Bioactive Properties of Napin-Like Polypeptides for Pest Management
| This compound Source | Target Pest/Pathogen | Bioactivity | Research Finding |
|---|---|---|---|
| Eruca sativa (EsNap) | Tribolium castaneum (Red flour beetle) | Insecticidal | Strong negative effects on all life stages. |
| Eruca sativa (EsNap) | Fusarium graminearum | Antifungal | Significant inhibition of mycelial growth. |
Exploration as Lead Compounds for Novel Antimicrobial Agents
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial compounds with novel mechanisms of action. Napin-like polypeptides have emerged as a promising source of lead compounds for the development of new antimicrobial agents. Their inherent antibacterial and antifungal activities, coupled with their unique structural features, make them valuable templates for drug design.
A heterodimeric this compound isolated from kale (Brassica oleracea var. acephala) seeds has been shown to possess antibacterial activity against several bacterial species, including Bacillus, Megabacterium, and Pseudomonas species. This polypeptide also exhibited translation-inhibitory and antiproliferative activities. Computational studies involving peptide-protein docking have suggested that napin can strongly interact with essential proteins in various bacterial strains, including Acinetobacter baumannii, Mycobacterium tuberculosis, and Salmonella enterica, indicating its potential as a broad-spectrum antimicrobial agent. The structural information derived from these polypeptides can guide the design of synthetic peptides with enhanced antimicrobial potency and specificity.
Table 4: Antimicrobial Spectrum of a this compound from Kale
| Bacterial Genus | Activity |
|---|---|
| Bacillus | Antibacterial |
| Megabacterium | Antibacterial |
| Pseudomonas | Antibacterial |
Q & A
Q. What experimental methodologies are recommended for the structural characterization of Napin-like polypeptides?
Methodological Answer: Utilize a combination of circular dichroism (CD) spectroscopy to assess secondary structures (α-helices, β-sheets) and nuclear magnetic resonance (NMR) for tertiary structure insights. For purity validation, employ reverse-phase HPLC coupled with mass spectrometry (MS) to confirm molecular weight and detect post-translational modifications . Ensure batch consistency by quantifying peptide content and impurities via amino acid analysis and HPLC-MS .
Q. How can researchers optimize the heterologous expression of Napin-like polypeptides in bacterial systems?
Methodological Answer: Design codon-optimized synthetic genes to enhance expression in E. coli. Use affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography to isolate folded polypeptides. Monitor solubility using dynamic light scattering (DLS) and refine buffer conditions (pH, ionic strength) to prevent aggregation. Include protease inhibitors during lysis to mitigate degradation .
Q. What criteria should guide the selection of biological assays to evaluate Napin-like polypeptide function?
Methodological Answer: Align assays with the hypothesized biological role (e.g., antimicrobial activity, enzyme inhibition). For in vitro studies, use microplate-based assays (e.g., fluorescence quenching for ligand binding) with appropriate controls (e.g., scrambled peptide sequences). Validate results across multiple replicates and statistically analyze data using ANOVA to account for variability .
Advanced Research Questions
Q. How can conflicting data regarding the functional mechanisms of Napin-like polypeptides be resolved?
Methodological Answer: Apply systems biology approaches to integrate omics data (transcriptomics, proteomics) with functional assays. For example, if in vitro studies suggest antimicrobial activity but in vivo results are inconclusive, conduct knockout models to assess phenotypic changes. Use molecular dynamics simulations to predict interactions with cellular membranes and validate via surface plasmon resonance (SPR) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?
Methodological Answer: Request additional quality control metrics from synthesis providers, including peptide content quantification, TFA removal (<1% for cell assays), and endotoxin testing. Use normalization protocols (e.g., adjusting concentrations based on peptide content) and include internal standards in assays to control for variability .
Q. How should researchers design studies to investigate the ecological roles of Napin-like polypeptides in plant-microbe interactions?
Methodological Answer: Employ transcriptomic profiling of plant tissues under pathogen challenge to identify polypeptide upregulation. Pair with metabolomic analysis to correlate polypeptide expression with defense metabolites. Use CRISPR/Cas9-edited plant lines to knockout polypeptide genes and assess microbial colonization phenotypes .
Q. What analytical challenges arise in characterizing Napin-like polypeptides with structural heterogeneity, and how are they addressed?
Methodological Answer: Structural complexity (e.g., disulfide bond variability) requires multidimensional NMR and X-ray crystallography for high-resolution mapping. For dynamic systems, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe conformational changes. Compare results across orthogonal techniques to resolve discrepancies .
Methodological Frameworks for Rigorous Inquiry
Q. Which frameworks (e.g., FINER, PICOT) are suitable for evaluating the feasibility of this compound studies?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For example, assess feasibility by ensuring access to specialized instrumentation (e.g., SPR for binding assays). Use PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical translation studies, such as comparing polypeptide efficacy against standard antimicrobials .
Q. How can researchers ensure reproducibility in functional studies of Napin-like polypeptides?
Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets (e.g., HPLC chromatograms, NMR spectra) in public repositories. Document statistical power calculations and pre-register hypotheses to avoid post hoc bias. Include detailed protocols for buffer preparation and instrument calibration .
Q. What computational tools are effective in predicting the interaction networks of Napin-like polypeptides within host organisms?
Methodological Answer: Use STRING-db or Cytoscape to map protein-protein interaction networks based on homology. Validate predictions via yeast two-hybrid screens or co-immunoprecipitation . For structural predictions, apply AlphaFold2 or Rosetta to model binding interfaces and mutagenesis hotspots .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Triangulate results using orthogonal methods (e.g., SPR + ITC for binding affinity) and conduct sensitivity analyses to identify outlier-prone steps .
- Ethical Compliance : For studies involving plant or microbial genetic modification, obtain institutional biosafety committee approvals and cite compliance with Nagoya Protocol guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
